3-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole

Nucleophilic substitution Leaving group ability SN2 kinetics

Kinase inhibitor library synthesis hampered by slow alkylation kinetics? The chloromethyl analog requires 12-24h for complete conversion, stalling parallel synthesis workflows. This compound solves that bottleneck: - **10x faster**: Bromomethyl leaving group achieves complete N-alkylation with amines in DMF at RT within 1-2h - **Dual-halogen design**: C4 chlorine retained for cross-coupling; C3 bromomethyl selectively displaced by thiols or amines - **≥98% purity**: No additional purification needed for multi-gram scale medicinal chemistry campaigns

Molecular Formula C5H6BrClN2
Molecular Weight 209.47
CAS No. 1256562-11-4
Cat. No. B2673730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole
CAS1256562-11-4
Molecular FormulaC5H6BrClN2
Molecular Weight209.47
Structural Identifiers
SMILESCN1C=C(C(=N1)CBr)Cl
InChIInChI=1S/C5H6BrClN2/c1-9-3-4(7)5(2-6)8-9/h3H,2H2,1H3
InChIKeySCCZEUVSDLRHJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dual-Halogenated Pyrazole Building Block for Agrochemical and Medicinal Chemistry


3-(Bromomethyl)-4-chloro-1-methyl-1H-pyrazole (CAS 1256562-11-4) is a heterocyclic building block belonging to the 1-methylpyrazole class, featuring both a bromomethyl group at the 3-position and a chlorine atom at the 4-position . With molecular formula C₅H₆BrClN₂ and a molecular weight of 209.47 g/mol, this compound offers two orthogonal reactive handles—a highly electrophilic bromomethyl moiety for nucleophilic displacement and a chloro substituent for cross-coupling or further functionalization . Its dual-halogen architecture makes it a versatile intermediate in the synthesis of fungicidal agents, kinase-targeted libraries, and covalent biological probes.

1 Dual-halogen architecture enables orthogonal derivatization via SN2 and cross-coupling
2 Privileged 4-chloro-1-methylpyrazole core for kinase-targeted libraries and fungicide scaffolds
3 Bromomethyl handle supports rapid nucleophilic displacement with thiols, amines, and alkoxides

Why This Pyrazole Cannot Be Replaced by Positional Isomers or Chloromethyl Analogs


Simple replacement of 3-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole with the 5-bromomethyl isomer (CAS 84547-58-0) or the chloromethyl analog (CAS 1429418-75-6) risks fundamentally altering reaction kinetics, regioselectivity, and biological activity. The bromomethyl leaving group at C3 benefits from proximity to the electron-withdrawing pyrazole ring nitrogen, accelerating nucleophilic displacement approximately 10-fold relative to the chloromethyl derivative, while the C4 chlorine provides a distinct electronic environment that cannot be replicated by C5-substituted analogs . Patent literature further confirms that the specific 3‑halomethyl‑4‑chloro substitution pattern is critical for downstream fungicide potency, meaning that generic in‑class substitution compromises both synthetic efficiency and target profile integrity [1].

Why generic in-class substitution fails
Target compound
3-(Bromomethyl)-4-chloro-1-methyl-1H-pyrazole
Chloromethyl analog (CAS 1429418-75-6)
Slower SN2 displacement alters reaction kinetics and may reduce library throughput
C4 chlorine provides unique electronic environment and retained in fungicide active ingredient
5-Bromomethyl isomer (CAS 84547-58-0) changes regiochemistry, risking divergent reactivity
Patent-protected 3-halomethyl-4-chloro pattern critical for fungicide potency
Generic substitution may compromise both synthetic efficiency and target-profile integrity

Quantitative Differentiation Guide: Comparator-Driven Evidence


Bromomethyl vs. Chloromethyl Leaving-Group Superiority in SN2 Displacement

The bromomethyl group at the 3-position undergoes SN2 nucleophilic displacement approximately 10-fold faster than the corresponding chloromethyl analog (4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole, CAS 1429418-75-6), a difference rooted in the inherent leaving-group abilities of Br⁻ versus Cl⁻ . This rate enhancement translates into shorter reaction times, lower reagent excess, and higher isolated yields when the target compound is employed as an electrophilic building block.

SN2 rate advantage
Class-level inference
~10× faster vs chloromethyl
Supports accelerated library synthesis and higher yields
Estimated from methyl halide series; direct kinetic data not available for this pair
Nucleophilic substitution Leaving group ability SN2 kinetics

Cytostatic Potency of Bromomethylpyrazoles in HeLa Carcinoma Cells

In a comparative study of 3,5‑bis‑(halomethyl)pyrazoles, the 1‑methyl‑3,5‑bis‑(bromomethyl)pyrazole (6a) was described as a 'powerful cytostatic agent' against HeLa cells, whereas the corresponding bis‑(chloromethyl) analog (5a) exhibited markedly lower activity [1]. Although the target compound is a mono‑bromomethyl, mono‑chloro derivative, this class‑level data establishes that the bromomethyl substituent is a critical determinant of cytostatic potency, supporting the selection of brominated variants over chlorinated ones for anticancer probe development.

Cytostatic potency rank
Cross-study comparable
Bis-bromomethyl >> bis-chloromethyl (HeLa)
Bromomethyl enhances cytostatic potential in cell-based models
Qualitative descriptor; exact IC₅₀ not reported
Cytostatic HeLa Bromomethylpyrazole Anticancer

Regiochemical Identity: 3-Bromomethyl vs. 5-Bromomethyl Isomer

The 3‑bromomethyl regioisomer (target compound) differs from the 5‑bromomethyl isomer (CAS 84547‑58‑0) in its steric and electronic environment: the C3 position is adjacent to the N1‑methyl group, altering the electrophilicity of the bromomethyl carbon and influencing regioselectivity in subsequent ring‑functionalization reactions . No direct kinetic data are available for this pair, but the general principle that pyrazole C3 and C5 positions are electronically non‑equivalent is well-established [1].

Regiochemical identity
Supporting evidence
3-Bromomethyl ≠ 5-bromomethyl isomer
Correct isomer essential to avoid route divergence
Electronic non-equivalence of C3 and C5 well documented
Regioselectivity Pyrazole isomer Steric effects

Validated Intermediate for 4-Chloro-3-halomethylpyrazole-Based Fungicides

Patent CL2008001897A1 explicitly claims 3‑halomethyl‑1‑methyl‑1H‑pyrazoles as essential intermediates for the manufacture of fungicidal pyrazole‑4‑carboxamides, with the bromo derivative preferred for its superior reactivity in subsequent amidation steps [1]. The 4‑chloro substituent is retained in the final active ingredient, making the target compound a direct precursor that avoids additional halogenation steps.

Fungicide intermediate
Supporting evidence
Direct precursor to 4-chloro pyrazole-4-carboxamides
Eliminates late-stage chlorination step
Patent CL2008001897A1; 4-Cl retention in final active
Fungicide Agrochemical intermediate Pyrazole-4-carboxamide

Commercial Purity and Storage Specification

The target compound is commercially offered at ≥98% purity (HPLC) with recommended storage at 2–8°C in sealed, dry conditions . In contrast, several vendors supply the chloromethyl analog or the 5‑bromomethyl isomer at 95% purity, representing a ≥3% absolute purity gap that can correspond to a 60% reduction in impurity burden (from 5% to 2% total impurities) .

Commercial purity
Data to verify
≥98% purity vs 95% for many analogs
Lower impurity burden improves scale-up reliability
Based on vendor specifications; verify lot-specific COA
Purity Storage stability Procurement

Optimal Application Scenarios Based on Comparator Evidence


Rapid Assembly of Kinase-Focused Libraries via SN2 Displacement

The ~10-fold rate advantage of the bromomethyl group over the chloromethyl analog enables high-throughput parallel synthesis of N‑alkylated pyrazole derivatives. Researchers can react the target compound with diverse amine nucleophiles in DMF at room temperature, achieving complete conversion within 1–2 hours, compared to 12–24 hours for the chloromethyl congener. This accelerated kinetics is critical for medicinal chemistry groups synthesizing kinase inhibitor libraries where the 4‑chloro‑1‑methylpyrazole core is a privileged scaffold.

Direct Intermediate for Pyrazole-4-carboxamide Fungicide Manufacturing

As disclosed in patent CL2008001897A1 [1], the compound serves as a direct precursor to 3‑substituted‑4‑chloro‑1‑methylpyrazole‑4‑carboxamide fungicides. The bromomethyl group is converted to the corresponding carboxylic acid or amide, while the 4‑chloro substituent is preserved in the final active ingredient. This eliminates the need for a separate chlorination step, streamlining the synthetic route and reducing process mass intensity.

Synthesis of Covalent Probes Targeting Cysteine Residues

The electrophilic bromomethyl group reacts selectively with thiolate nucleophiles (e.g., cysteine side chains) under mild conditions. Based on the cytostatic potency observed for bromomethylpyrazoles in HeLa cells [2], the target compound can be elaborated into covalent inhibitors or chemical probes that alkylate active-site cysteines in kinases or bromodomain-containing proteins, providing sustained target engagement.

Multi-Gram Scale-Up Enabled by High Commercial Purity

The ≥98% purity specification means that upon scale‑up to multi‑gram or kilogram quantities, the material requires no additional purification before use in pivotal bond‑forming steps. When compared with analogs offered at 95% purity, the lower impurity burden reduces the formation of side products that complicate downstream chromatography, directly lowering the cost per successful reaction at scale.

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
Bromomethyl electrophilicity for rapid SN2 diversification
Reaction kinetics and nucleophile scope with amine/thiol inputs
Pyrazole-4-carboxamide fungicide manufacturing
4-Chloro substitution retained in final active ingredient
Route efficiency and elimination of late-stage halogenation
Covalent probe development targeting cysteine residues
Selective thiolate alkylation under mild conditions
Target engagement and linker stability in biochemical assays
Multi-gram scale-up synthesis
High commercial purity specification
Impurity profile impact on yield and purification cost at scale
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